molecular formula C12H10N2O2 B15197582 (6-Amino-1,2-dihydro-5-acenaphthylenyl)(hydroxy)azane oxide CAS No. 61631-80-9

(6-Amino-1,2-dihydro-5-acenaphthylenyl)(hydroxy)azane oxide

Cat. No.: B15197582
CAS No.: 61631-80-9
M. Wt: 214.22 g/mol
InChI Key: IYLGGBYTVZQMAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Amino-1,2-dihydro-5-acenaphthylenyl)(hydroxy)azane oxide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a hydroxy group, and an azane oxide moiety attached to an acenaphthylene backbone. Its molecular formula is C12H11NO2, and it is known for its stability and reactivity under specific conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Amino-1,2-dihydro-5-acenaphthylenyl)(hydroxy)azane oxide typically involves multi-step organic reactionsThe final step involves the oxidation of the azane group to form the azane oxide moiety .

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to enhance yield and purity. Catalysts such as palladium or platinum are used in the hydrogenation steps, while oxidizing agents like hydrogen peroxide or peracids are utilized in the final oxidation step. The reaction conditions are carefully controlled to maintain the integrity of the compound and to minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(6-Amino-1,2-dihydro-5-acenaphthylenyl)(hydroxy)azane oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives and oxidized forms of the original compound. These products often retain the core structure but exhibit different functional groups, enhancing their applicability in different fields .

Scientific Research Applications

(6-Amino-1,2-dihydro-5-acenaphthylenyl)(hydroxy)azane oxide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (6-Amino-1,2-dihydro-5-acenaphthylenyl)(hydroxy)azane oxide involves its interaction with specific molecular targets. The amino and hydroxy groups facilitate binding to enzymes and receptors, while the azane oxide moiety can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    (6-Amino-1,2-dihydro-5-acenaphthylenyl)(hydroxy)azane oxide: shares similarities with other acenaphthylene derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and biological activity. The presence of both amino and hydroxy groups, along with the azane oxide moiety, allows for versatile chemical modifications and a broad range of applications .

Properties

IUPAC Name

6-nitro-1,2-dihydroacenaphthylen-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c13-9-5-3-7-1-2-8-4-6-10(14(15)16)12(9)11(7)8/h3-6H,1-2,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYLGGBYTVZQMAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=C(C=CC1=C23)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20210649
Record name (6-Amino-1,2-dihydro-5-acenaphthylenyl)(hydroxy)azane oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20210649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61631-80-9
Record name (6-Amino-1,2-dihydro-5-acenaphthylenyl)(hydroxy)azane oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061631809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002920629
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144452
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (6-Amino-1,2-dihydro-5-acenaphthylenyl)(hydroxy)azane oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20210649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-6-nitroacenaphthene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RGC8M53TFT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.